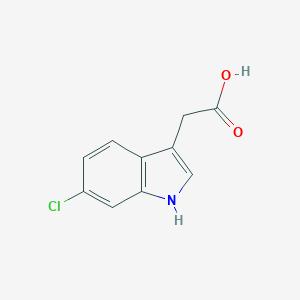

2-(6-chloro-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJVTNQWFSAWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315534 | |

| Record name | 2-(6-chloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-44-3 | |

| Record name | 6-Chloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 295295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1912-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-chloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-chloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the principal plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest in the fields of plant biology and synthetic chemistry. As an auxin, it plays a crucial role in regulating various aspects of plant growth and development. The introduction of a chlorine atom at the 6-position of the indole ring has been shown to dramatically enhance its biological activity, making it a subject of investigation for its potential applications as a potent plant growth regulator. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1912-44-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | Estimated: ~160-180°C (based on related compounds) | [5] |

| Boiling Point | Computationally Estimated: ~445.6°C at 760 mmHg | [5] |

| pKa | Not experimentally determined; expected to be similar to acetic acid (4.76 in water) due to the carboxylic acid moiety. | N/A |

| Solubility | Expected to have good solubility in polar organic solvents like DMSO, ethanol, and methanol, with limited solubility in non-polar solvents and pH-dependent solubility in aqueous solutions. | N/A |

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most common and versatile method for the synthesis of substituted indole-3-acetic acids is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. The following is a representative protocol for the synthesis of this compound, which may require optimization.

Step 1: Formation of Ethyl 2-(6-chloro-1H-indol-3-yl)acetate

-

Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride and a suitable keto-ester, such as ethyl 4-oxobutanoate, is refluxed in a solvent like ethanol.

-

Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is added to the hydrazone intermediate. The mixture is heated to induce a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

-

Workup and Purification: The reaction mixture is cooled and poured into ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude ethyl 2-(6-chloro-1H-indol-3-yl)acetate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Saponification: The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. Expected signals would correspond to the protons and carbons of the indole ring, the acetic acid side chain, and the substituent.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.[6][9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.[5]

Biological Activity and Signaling Pathways

Enhanced Auxin Activity

Chlorinated derivatives of indole-3-acetic acid are known to exhibit significantly higher auxin activity compared to the parent compound, IAA. Notably, this compound has been reported to be approximately 19 times more active than IAA in stimulating growth reactions. This enhanced activity is attributed to factors such as increased stability against enzymatic degradation within the plant.

Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to its co-receptors, the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

The formation of this auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and leading to various physiological responses.

Conclusion

This compound stands out as a highly potent synthetic auxin. Its basic chemical and physical properties, combined with a well-established synthetic route via the Fischer indole synthesis, make it an accessible tool for researchers. The significantly enhanced biological activity compared to native IAA underscores its potential for applications in agriculture and horticulture. A thorough understanding of its interaction with the auxin signaling pathway will be crucial for elucidating its precise mode of action and for the development of novel plant growth regulators. Further research is warranted to fully characterize its quantitative properties and to explore its full range of biological effects.

References

- 1. 1912-44-3|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 3. 6-Chloroindole-3-acetic acid | CAS 1912-44-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. Buy (6-chloro-1H-indol-1-yl)acetic acid | 943654-33-9 [smolecule.com]

- 6. Indole-3-acetic acid, 6-chloro-2-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(6-chloro-1H-indol-3-yl)acetic acid, a key intermediate in the development of various therapeutic agents. The document details the most prominent and effective synthetic strategies, including the Fischer indole synthesis and a multi-step approach involving the Japp-Klingemann reaction. This guide is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Indole-3-acetic acid and its derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The chlorinated analogue, this compound, is a particularly important building block for the synthesis of pharmacologically active molecules. The strategic introduction of a chlorine atom at the C6 position of the indole ring can significantly modulate the compound's physicochemical properties and biological interactions. This guide focuses on the chemical synthesis of this target molecule, providing a detailed examination of the prevalent synthetic methodologies.

Primary Synthetic Routes

The synthesis of this compound can be primarily achieved through two established routes:

-

Route 1: Fischer Indole Synthesis. This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.[1][2]

-

Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis. This multi-step approach first synthesizes a key hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized to the indole core using the Fischer methodology.[1][3][4][5]

A third, less common, but notable route involves the modification of a pre-existing indole scaffold.

Detailed Experimental Protocols

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing indole rings.[1][2] In the context of synthesizing this compound, the reaction would proceed by reacting (4-chlorophenyl)hydrazine with a suitable keto-acid, such as α-ketoglutaric acid, in the presence of an acid catalyst.

Experimental Protocol (Adapted from analogous syntheses):

-

Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq.) and α-ketoglutaric acid (1.1 eq.) is suspended in a suitable solvent, such as ethanol or acetic acid.

-

Indolization: An acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride, is added to the mixture.[6][7] The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This route provides an alternative approach that can offer better control over the reaction and potentially higher yields by isolating the hydrazone intermediate.[4][5]

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[1][3]

Experimental Protocol (Adapted from analogous syntheses):

-

Diazotization of 4-chloroaniline: 4-chloroaniline is dissolved in a solution of hydrochloric acid and water at 0°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to form the diazonium salt.

-

Coupling Reaction: In a separate flask, diethyl 2-oxoglutarate is dissolved in ethanol, and a solution of sodium acetate is added. This solution is cooled to 0°C.

-

Hydrazone Formation: The cold diazonium salt solution is slowly added to the β-keto-ester solution. The reaction is maintained at a pH of 4-5 and stirred at 0°C for several hours.

-

Isolation and Purification: The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude hydrazone can be purified by column chromatography.

Step 2: Fischer Indole Synthesis of the Hydrazone Intermediate

The purified hydrazone from the Japp-Klingemann reaction is then cyclized to form the indole ring.

Experimental Protocol (Adapted from analogous syntheses):

-

Cyclization: The purified hydrazone is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.[4]

-

Reaction Monitoring: The mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled and neutralized. The product is extracted, washed, dried, and concentrated. The resulting indole derivative is then purified by column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

Experimental Protocol (Adapted from analogous syntheses):

-

Saponification: The indole ester is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.[4]

-

Reaction Monitoring: The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Acidification and Precipitation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following tables provide representative data based on analogous syntheses of similar indole-3-acetic acid derivatives. These values should be considered as a general guide for optimization.

Table 1: Reaction Parameters for the Synthesis of Indole-3-Acetic Acid Analogs via Fischer Indole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (4-Methoxyphenyl)hydrazine HCl | α-Ketoglutaric acid | H₂SO₄ | Ethanol | Reflux | 4 | 65 | [4] |

| Phenylhydrazine | Levulinic acid | H₂SO₄ | Ethanol | Reflux | 6 | 72 | [8] |

| (4-Chlorophenyl)hydrazine HCl | α-Ketoglutaric acid | PPA | Toluene | 110 | 5 | Est. 60-70 | N/A |

Table 2: Reaction Parameters for the Japp-Klingemann/Fischer Indole Synthesis of Indole-3-Acetic Acid Analogs

| Step | Starting Material(s) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Japp-Klingemann | 4-Methoxyaniline, Diethyl 2-oxoglutarate | NaNO₂, HCl, NaOAc | Ethanol/Water | 0-5 | 3 | 85 | [5] |

| Fischer Indole | Hydrazone intermediate | H₂SO₄ | Ethanol | Reflux | 4 | 75 | [5] |

| Hydrolysis | Indole ester | NaOH | Ethanol/Water | Reflux | 3 | 90 | [5] |

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow: Fischer Indole Synthesis

Caption: Experimental workflow for the Fischer Indole Synthesis route.

Conclusion

The synthesis of this compound is a critical process for the development of new pharmaceuticals. This technical guide has outlined the most viable synthetic strategies, providing detailed, albeit adapted, experimental protocols and representative quantitative data. The Fischer indole synthesis offers a more direct route, while the Japp-Klingemann reaction followed by Fischer indole synthesis provides a multi-step but potentially higher-yielding alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and purity requirements. The information and visualizations provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important indole derivative.

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of 2-(6-chloro-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the mechanism of action for 2-(6-chloro-1H-indol-3-yl)acetic acid. It is important to note that the vast majority of available scientific literature pertains to its function as a potent plant hormone (auxin). Data on its pharmacological effects, specific molecular targets, and mechanism of action in mammalian systems are currently limited. This document primarily focuses on its well-characterized role in plant biology, with hypothetical protocols provided for preliminary pharmacological screening.

Introduction

This compound, hereafter referred to as 6-Cl-IAA, is a synthetic chlorinated derivative of indole-3-acetic acid (IAA). IAA is the most abundant and physiologically active member of the auxin class of phytohormones, which are critical regulators of plant growth and development. The addition of a chlorine atom to the indole ring at the 6-position significantly enhances its biological activity in plants.

While the indole scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents, the specific pharmacological properties of 6-Cl-IAA are not well-documented. Its primary and extensively studied mechanism of action is its function as a super-potent auxin, which will be the central focus of this guide.

Core Mechanism of Action in Plants: The Auxin Signaling Pathway

The fundamental mechanism of action for 6-Cl-IAA in plants is the modulation of gene expression through the canonical auxin signaling pathway. Like endogenous IAA, 6-Cl-IAA acts as a "molecular glue" that facilitates the interaction between two key protein families: the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[1]

The signaling cascade proceeds as follows:

-

Receptor Binding: In the cell nucleus, 6-Cl-IAA binds to a pocket in the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. These proteins are the F-box subunits of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[1][2]

-

Co-Receptor Complex Formation: The binding of 6-Cl-IAA stabilizes the TIR1/AFB protein, creating a composite surface that has a high affinity for the degron motif within Domain II of the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins.[1][3]

-

Ubiquitination of Aux/IAA Repressors: The formation of this stable TIR1-auxin-Aux/IAA complex allows the SCFTIR1/AFB E3 ligase to catalyze the attachment of ubiquitin chains to the Aux/IAA protein.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.

-

Gene Activation: In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of a wide array of early auxin-responsive genes. These genes encode for proteins that carry out the downstream physiological effects of auxin, such as cell elongation, division, and differentiation.[1]

Quantitative Data: Biological Activity

The primary quantitative data available for 6-Cl-IAA relates to its potency as an auxin compared to the natural hormone IAA. Chlorination at the 4- and 6-positions of the indole ring has been shown to dramatically increase activity.

| Compound | Relative Biological Activity | Reference |

| Indole-3-acetic acid (IAA) | 1x (Baseline) | [4] |

| This compound (6-Cl-IAA) | ~19x greater than IAA | [4] |

| 2-(4-chloro-1H-indol-3-yl)acetic acid (4-Cl-IAA) | ~10x greater than IAA | [4] |

Note: Relative activity can vary depending on the specific bioassay used.

Experimental Protocols

Protocol for Assessing Auxin Activity: Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth caused by the unilateral application of an auxin, resulting in a quantifiable curvature.[5][6]

I. Materials

-

Avena sativa (oat) seeds

-

Agar powder

-

Test compound (6-Cl-IAA) and standards (IAA)

-

Petri dishes, glass holders, filter paper

-

Dark growth chamber with a red safelight

-

Shadowgraph or digital imaging system

-

Protractor or image analysis software

II. Methodology

-

Seedling Germination: Germinate Avena seeds on moist filter paper in complete darkness for approximately 48 hours. Subsequently, expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.

-

Seedling Growth: Plant the seedlings with roots approx. 2 mm long in glass holders with water and return them to the dark growth chamber for another 2-3 days until the coleoptiles are 20-30 mm long.

-

Coleoptile Preparation: Under a red safelight, select uniform and straight coleoptiles. Decapitate the apical 1 mm of each coleoptile to remove the endogenous source of auxin.

-

Second Decapitation: After approximately 3 hours, perform a second decapitation to remove an additional 4 mm section. Gently pull the primary leaf up slightly from the base to create a support for the agar block.

-

Agar Block Preparation: Prepare a 1.5-2.0% agar solution. While it is still molten, add the test compound (6-Cl-IAA) or IAA standards to achieve the desired final concentrations. Pour the agar into a thin layer and, once solidified, cut it into small, uniform blocks (e.g., 1 mm³).

-

Application: Place a single agar block asymmetrically on one side of the decapitated coleoptile tip, resting it against the exposed primary leaf.

-

Incubation: Place the setups in a humid, dark chamber for 90-120 minutes.

-

Data Acquisition and Analysis:

-

Capture a silhouette image (shadowgraph) of the coleoptiles.

-

Measure the angle of curvature from the vertical axis.

-

Plot a standard curve of curvature angle versus the logarithm of the IAA concentration.

-

Determine the activity of 6-Cl-IAA by comparing the curvature it induces to the standard curve.

-

Hypothetical Protocol for Pharmacological Screening: MTT Cytotoxicity Assay

To assess the potential of 6-Cl-IAA as a therapeutic agent, a primary cytotoxicity screening is a logical first step. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7]

I. Materials

-

Human cancer cell line(s) (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-Cl-IAA compound, sterile DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multichannel pipette, microplate reader

II. Methodology

-

Cell Seeding: Culture cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a high-concentration stock solution of 6-Cl-IAA in sterile DMSO (e.g., 20 mM). Create a series of dilutions in complete growth medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 6-Cl-IAA. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability (%) against the logarithm of the compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

-

Conclusion

The core mechanism of action of this compound is well-established within the field of plant biology. It functions as a highly potent auxin, hijacking the natural TIR1/AFB signaling pathway to induce auxin-responsive gene expression more strongly than its endogenous counterpart, IAA. This high level of activity makes it a valuable tool for studying plant development.

For drug development professionals, 6-Cl-IAA represents an under-investigated molecule. While the indole nucleus is of great pharmacological interest, the specific effects of 6-Cl-IAA on mammalian cells and its potential therapeutic targets remain unknown. The provided hypothetical screening protocol offers a starting point for exploring its potential bioactivity in a non-plant context. Future research is required to determine if this potent plant hormone holds any promise as a lead compound for therapeutic development.

References

- 1. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 2-(6-Chloro-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-chloro-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported data for structurally similar compounds and predicted spectroscopic values. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.

Compound Overview

This compound is a synthetic derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter its biological activity and metabolic stability, making it a compound of interest in agricultural and pharmaceutical research.

Chemical Structure:

Molecular Formula: C₁₀H₈ClNO₂[1]

Molecular Weight: 209.63 g/mol [1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectroscopic principles and comparison with related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on the analysis of indole-3-acetic acid and various chloro-substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.9 | br s | 1H | N-H (Indole) |

| ~12.0 | br s | 1H | O-H (Carboxylic Acid) |

| ~7.6 | d | 1H | H-4 |

| ~7.5 | s | 1H | H-7 |

| ~7.2 | s | 1H | H-2 |

| ~7.0 | dd | 1H | H-5 |

| ~3.6 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C=O (Carboxylic Acid) |

| ~136.5 | C-7a |

| ~127.0 | C-6 |

| ~125.0 | C-2 |

| ~122.0 | C-3a |

| ~120.0 | C-5 |

| ~119.0 | C-4 |

| ~111.0 | C-7 |

| ~107.0 | C-3 |

| ~31.0 | -CH₂- |

Mass Spectrometry (MS)

Predicted mass spectrometry data is based on the molecular weight of the compound and known fragmentation patterns of indole-3-acetic acid.[3][4]

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Interpretation |

| 210.02 | [M+H]⁺ (for ³⁵Cl) |

| 212.02 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |

| 164.03 | [M+H - COOH]⁺ |

| 130.06 | Quinolinium ion fragment |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are predicted based on the functional groups present and data from similar compounds like 6-chloro-2-methyl-indole-3-acetic acid and indole-3-acetic acid.[5][6]

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch (Indole) |

| ~3300-2500 | O-H Stretch (Carboxylic Acid) |

| ~1700 | C=O Stretch (Carboxylic Acid) |

| ~1600, ~1450 | C=C Stretch (Aromatic) |

| ~800 | C-Cl Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, set up and acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg/mL stock solution)

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system (e.g., with ESI or APCI source)

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Set up the LC method, including the column type (e.g., C18), mobile phase gradient, and flow rate suitable for separating the compound from any impurities.

-

Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and collision energy for fragmentation (MS/MS).

-

Inject the sample into the LC-MS system and acquire the data.

-

Analyze the resulting chromatogram and mass spectra to determine the retention time, molecular ion mass, and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[8]

Illustrative Pathway and Workflow

While the specific signaling pathways for this compound are not extensively documented, its structural similarity to indole-3-acetic acid suggests it may interact with auxin signaling pathways in plants or have related activities in other biological systems. The biosynthesis of indole-3-acetic acid from tryptophan is a well-established pathway.[9][10]

Caption: Biosynthetic relationship of IAA and its synthetic analog.

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. massbank.eu [massbank.eu]

- 4. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]

- 5. Indole-3-acetic acid, 6-chloro-2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Potent World of Chlorinated Auxins: A Technical Guide to the Biological Activity of Chlorinated Indole-3-Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of indole-3-acetic acid (IAA), the primary native auxin in plants, represent a class of potent plant growth regulators with significant biological activity. These halogenated compounds, most notably 4-chloroindole-3-acetic acid (4-Cl-IAA), exhibit enhanced and sometimes distinct physiological effects compared to their non-chlorinated counterpart. This technical guide provides an in-depth exploration of the biological activities of chlorinated IAAs, focusing on their auxin and herbicidal properties, mechanisms of action, and the experimental protocols used to elucidate their functions.

Auxin Activity of Chlorinated Indole-3-Acetic Acids

Chlorinated IAAs are recognized for their potent auxin activity, often exceeding that of IAA in various classical bioassays. This heightened activity is attributed to factors such as increased stability and altered receptor binding affinity.

Coleoptile Elongation

The Avena (oat) coleoptile elongation test is a cornerstone bioassay for quantifying auxin activity. In this assay, subapical sections of oat coleoptiles are incubated in solutions containing the test compound, and the resulting elongation is measured. 4-Cl-IAA and its esters have demonstrated significantly greater activity than IAA in promoting coleoptile elongation[1].

Table 1: Effect of 4-Cl-IAA and its Esters on Avena Coleoptile Elongation [1]

| Compound | Concentration (M) | Elongation Activity (relative to control) |

| IAA | 3 x 10-7 | ~1.5x |

| 4-Cl-IAA | 3 x 10-7 | ~2.5x |

| Methyl 4-Cl-IAA | 3 x 10-7 | ~2.7x |

| Ethyl 4-Cl-IAA | 3 x 10-7 | ~2.8x |

| Allyl 4-Cl-IAA | 3 x 10-7 | ~2.8x |

Note: This table presents a summary of reported trends. Actual values can vary based on specific experimental conditions.

Root Growth Inhibition

Auxins exhibit a biphasic dose-response in roots, promoting growth at low concentrations and inhibiting it at higher concentrations. Chlorinated auxins are particularly potent inhibitors of root elongation.

Table 2: Root Growth Inhibition by Chlorinated IAAs in Arabidopsis thaliana [2]

| Compound | Concentration (nM) | Relative Root Growth (%) |

| Control | 0 | 100 |

| IAA | 100 | ~40 |

| 4-Cl-IAA | 100 | ~20 |

| 5-Cl-IAA | 100 | ~30 |

| 6-Cl-IAA | 100 | ~35 |

| 7-Cl-IAA | 1000 | ~50 |

Note: This table summarizes the general trend of increased inhibitory activity of chlorinated IAAs.

Other Auxin-like Activities

Chlorinated IAAs induce a range of other physiological responses characteristic of auxins, including:

-

Hypocotyl Swelling and Lateral Root Formation: In species like black gram (Vigna mungo), 4-Cl-IAA and its esters induce pronounced hypocotyl swelling and the formation of numerous lateral roots at low concentrations[1].

-

Adventitious Root Formation: Esters of 4-Cl-IAA have been shown to be potent inducers of adventitious roots in cuttings, with some esters being approximately three times more effective than indole-3-butyric acid (IBA), a commonly used rooting agent[3].

Herbicidal Activity

The potent, often supraoptimal, auxin activity of certain chlorinated IAAs leads to herbicidal effects. At high concentrations, these compounds disrupt normal plant growth processes, leading to epinasty, tissue swelling, and ultimately, plant death. The herbicidal effect is thought to be mediated by the induction of abnormal levels of ethylene in plant tissues. 4-Cl-IAA has been classified as a Group 4 herbicide by the Weed Science Society of America (WSSA), acting as a synthetic auxin.

Mechanism of Action: Signaling Pathways

The biological effects of chlorinated IAAs are mediated through the canonical auxin signaling pathway, which involves the TIR1/AFB family of F-box proteins that act as auxin co-receptors.

The Core Auxin Signaling Module

Auxin perception occurs when an auxin molecule acts as a "molecular glue" to facilitate the interaction between a TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription[4][5][6][7].

Differential Effects of Chlorinated IAAs

The enhanced activity of chlorinated IAAs can be partly explained by their interaction with the TIR1/AFB co-receptors. Studies have shown that 4-Cl-IAA can promote a stronger interaction between TIR1 and certain Aux/IAA proteins compared to IAA, leading to a more robust downstream signal[8]. This can result in a stronger induction of auxin-responsive genes, as visualized by reporter systems like DR5::GUS[8].

Furthermore, 4-Cl-IAA can differentially regulate the expression of genes involved in other hormone pathways, such as ethylene biosynthesis. For instance, in pea, 4-Cl-IAA dramatically increases the transcript abundance of PsACS1, a gene encoding an enzyme for ethylene synthesis[9].

Experimental Protocols

A variety of bioassays and molecular techniques are employed to characterize the biological activity of chlorinated indole-3-acetic acids.

Avena Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin-induced cell elongation.

Protocol:

-

Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days at 25°C.

-

Coleoptile Sectioning: Under a dim green safelight, harvest coleoptiles and remove the apical tip (approximately 2-3 mm). Cut subapical sections of a defined length (e.g., 10 mm).

-

Incubation: Float the coleoptile sections in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose) with varying concentrations of the test compound.

-

Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile sections using a digital caliper or by capturing and analyzing images.

-

Data Analysis: Calculate the percentage elongation relative to the initial length and compare it to a control (buffer only) and a standard auxin (IAA).

Root Growth Inhibition Assay

This assay is used to determine the inhibitory effect of auxins on primary root growth.

Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

-

Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (e.g., 16h light/8h dark) at 22°C.

-

Transfer to Treatment Plates: After a few days of growth (e.g., 4-5 days), transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of the chlorinated IAA.

-

Growth and Measurement: Allow the seedlings to grow for an additional period (e.g., 3-5 days). Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the control (no auxin) and determine the IC50 value (the concentration that causes 50% inhibition).

DR5::GUS Reporter Assay

This assay utilizes a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene to visualize and quantify auxin response in plant tissues.

Protocol:

-

Plant Material: Use transgenic plants (e.g., Arabidopsis) carrying the DR5::GUS construct.

-

Treatment: Treat seedlings or specific tissues with the chlorinated IAA of interest for a defined period.

-

GUS Staining:

-

Immerse the tissue in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

Vacuum infiltrate the tissue to ensure penetration of the staining solution.

-

Incubate at 37°C for several hours to overnight until a blue color develops.

-

Destain the tissue with a series of ethanol washes to remove chlorophyll.

-

-

Visualization and Quantification:

-

Histochemical Analysis: Observe the spatial pattern of GUS expression under a microscope.

-

Fluorometric Assay (Quantitative): Homogenize the tissue and perform a fluorometric assay using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG) to quantify GUS activity.

-

Dichloro- and Trichloro-Indole-3-Acetic Acids

While the majority of research has focused on mono-chlorinated IAAs, di- and trichloro- derivatives also exhibit biological activity. However, comprehensive data on these compounds is limited. Preliminary studies suggest that the position and number of chlorine substitutions significantly influence auxin activity, with some polychlorinated derivatives showing reduced or altered activity compared to 4-Cl-IAA. Further research is needed to fully characterize the biological profiles of these more highly chlorinated auxins.

Conclusion

Chlorinated indole-3-acetic acids are a fascinating and potent class of plant growth regulators. Their enhanced auxin activity, herbicidal properties, and distinct effects on gene expression make them valuable tools for both basic plant science research and potential applications in agriculture and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of these powerful molecules and their complex interactions within biological systems. Further exploration into the structure-activity relationships of a wider range of chlorinated derivatives will undoubtedly unveil new insights into auxin biology and open avenues for novel applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid: A Potent Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-chloro-1H-indol-3-yl)acetic acid (6-Cl-IAA) is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). The substitution of a chlorine atom at the sixth position of the indole ring significantly enhances its biological activity, making it a subject of interest for research in plant physiology and for potential applications in agriculture and biotechnology. This technical guide provides a comprehensive overview of 6-Cl-IAA, including its synthesis, biological activity, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, controlling processes such as cell elongation, division, and differentiation. While indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, synthetic auxins have been developed with modified structures to enhance stability and activity. Halogenated derivatives of IAA, such as this compound (6-Cl-IAA), have demonstrated significantly higher potency compared to their parent compound. Notably, 6-Cl-IAA has been reported to be approximately 19 times more active than IAA in certain bioassays, highlighting its potential as a powerful tool for manipulating plant growth.[1] This guide delves into the technical aspects of 6-Cl-IAA, providing researchers with the necessary information to effectively utilize and study this potent synthetic auxin.

Physicochemical Properties and Synthesis

2.1. Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1912-44-3 | |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Appearance | Solid | |

| Melting Point | 182-184 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

2.2. Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, commonly involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. The following is a generalized protocol:

Step 1: Japp-Klingemann Reaction to form 4-chlorophenylhydrazone of a suitable keto-acid or ester.

-

Diazotization of 4-chloroaniline: Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the 4-chlorobenzenediazonium chloride solution.

-

Coupling Reaction: In a separate flask, dissolve a suitable β-keto-ester (e.g., diethyl 2-oxosuccinate) in ethanol and add a solution of sodium acetate. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 5°C.

-

Allow the reaction to proceed for several hours at low temperature. The resulting 4-chlorophenylhydrazone may precipitate and can be collected by filtration.

Step 2: Fischer Indole Synthesis to form the 6-chloroindole ring.

-

Dissolve the purified 4-chlorophenylhydrazone from Step 1 in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the indole derivative with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting indole derivative by column chromatography.

Step 3: Hydrolysis to this compound.

-

Dissolve the ester obtained from Step 2 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the final product can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Biological Activity and Quantitative Data

The biological activity of 6-Cl-IAA is significantly higher than that of IAA. This enhanced activity has been observed in various classical auxin bioassays.

Table 1: Comparative Biological Activity of 6-Cl-IAA and IAA

| Bioassay | Organism | Parameter Measured | Relative Activity (6-Cl-IAA vs. IAA) | Reference |

| General Activity | - | - | 19 times more active | [1] |

| Root Growth Inhibition | Arabidopsis thaliana | Root elongation | Stronger inhibition at 100 nM | [2] |

| Pericarp Growth | Pisum sativum (Pea) | Pericarp elongation | Ineffective in rescuing pod growth (unlike 4-Cl-IAA) | [3] |

3.1. Detailed Experimental Protocols

3.1.1. Arabidopsis Root Growth Inhibition Assay

This assay is used to quantify the inhibitory effect of auxins on primary root elongation.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

Sterile petri dishes

-

This compound (6-Cl-IAA) and Indole-3-acetic acid (IAA) stock solutions (e.g., in DMSO or ethanol)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar. Autoclave and cool to approximately 50°C.

-

Add the desired concentrations of 6-Cl-IAA or IAA from stock solutions to the molten MS medium. A control with the solvent only should also be prepared. Pour the medium into sterile petri dishes.

-

Surface-sterilize Arabidopsis seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile distilled water.

-

Stratify the seeds by keeping them in the dark at 4°C for 2-4 days to synchronize germination.

-

Aseptically place the sterilized and stratified seeds on the surface of the prepared MS plates.

-

Seal the plates and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the solvent control for each auxin concentration.

3.1.2. Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to promote cell elongation in oat coleoptiles.

Materials:

-

Oat seeds (Avena sativa)

-

Vermiculite or sand

-

Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0)

-

Sucrose

-

6-Cl-IAA and IAA stock solutions

-

Incubator with controlled temperature and humidity, kept in darkness

-

Dissecting microscope and tools

Procedure:

-

Sow oat seeds in moist vermiculite or sand and grow them in complete darkness for 3-4 days at approximately 25°C and 90% relative humidity.

-

Under a dim green safelight, harvest the coleoptiles when they are about 2-3 cm long.

-

Excise a subapical section (e.g., 10 mm long) from each coleoptile, starting 3 mm below the tip.

-

Float the sections in a buffer solution for about 1-2 hours to deplete endogenous auxins.

-

Prepare test solutions containing different concentrations of 6-Cl-IAA or IAA in the buffer solution, typically supplemented with 2% sucrose.

-

Transfer a set number of coleoptile sections (e.g., 10-15) to each test solution.

-

Incubate the sections in the dark at 25°C for 18-24 hours.

-

Measure the final length of the coleoptile sections.

-

Calculate the elongation (final length - initial length) for each treatment and compare the dose-response curves for 6-Cl-IAA and IAA.

Mechanism of Action and Signaling Pathway

Synthetic auxins like 6-Cl-IAA are perceived by the same receptor system as endogenous IAA. The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

4.1. The Canonical Auxin Signaling Pathway

-

Auxin Perception: In the presence of auxin, the hormone binds to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and a member of the Aux/IAA family of transcriptional repressors.

-

Ubiquitination and Degradation: The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Derepression of Transcription: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.

Caption: The canonical auxin signaling pathway.

4.2. Differential Effects of 6-Cl-IAA

The enhanced activity of 6-Cl-IAA compared to IAA is likely due to several factors:

-

Increased Receptor Binding Affinity: The chlorine atom at the 6-position may alter the electronic properties and conformation of the molecule, leading to a higher binding affinity for specific members of the TIR1/AFB receptor family.

-

Differential Receptor Specificity: The TIR1/AFB family consists of multiple members with partially overlapping but also distinct functions. 6-Cl-IAA might preferentially bind to certain TIR1/AFB proteins, leading to a different downstream transcriptional response compared to IAA.

-

Increased Stability: Halogenation can increase the metabolic stability of the molecule, protecting it from degradation and thus prolonging its biological activity.

Research on the closely related 4-Cl-IAA has shown that it can differentially modulate the transcript abundance of specific auxin receptors, suggesting that chlorinated auxins can fine-tune the auxin signaling pathway at the receptor level. This leads to an auxin-specific tissue response.

Conclusion

This compound is a highly potent synthetic auxin with significant potential for use in plant science research and agricultural applications. Its enhanced activity compared to IAA stems from its modified chemical structure, which likely influences its interaction with the auxin signaling machinery. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the unique properties of this compound and to harness its potential for manipulating plant growth and development. Further research into the specific binding affinities of 6-Cl-IAA to different TIR1/AFB receptors and the resulting global transcriptomic changes will provide a more complete understanding of its mode of action.

References

The Multifaceted Role of Substituted Indoles in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry. Its inherent structural resemblance to endogenous signaling molecules, such as tryptophan and serotonin, coupled with its synthetic tractability, has rendered it a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of substituted indoles across key therapeutic areas, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Applications of Substituted Indoles

Substituted indoles have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanistic actions.[1] These range from the disruption of microtubule dynamics to the inhibition of key signaling cascades crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic potential of various substituted indoles has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Chalcone | Compound 15 (1-methyl, 2,3-dimethoxy substituted) | SCC-29B (Oral) | 0.96 | [2] |

| Benzimidazole-Indole | Compound 8 | Various | 0.05 | [2] |

| Indole-Vinyl Sulfone | Compound 9 | Various | - | [2] |

| Indole-based Ursolic Acid Derivative | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [3] |

| Indole-based Ursolic Acid Derivative | Compound 5f | HepG2 (Hepatocarcinoma) | 0.91 | [3] |

| Penta-heterocycle Substituted Indole | Compound 10b | A549 (Lung) | 0.012 | [4] |

| Penta-heterocycle Substituted Indole | Compound 10b | K562 (Leukemia) | 0.01 | [4] |

| Indole-Aryl Amide | Compound 5 | HT29 (Colon) | 2.61 | [2] |

| Indole-Aryl Amide | Compound 5 | PC3 (Prostate) | 0.39 | [2] |

| Indole-Aryl Amide | Compound 5 | Jurkat J6 (Leukemia) | 0.37 | [2] |

Key Signaling Pathways in Indole-Mediated Anticancer Activity

A prominent mechanism of action for many anticancer indoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6][7][8][9] This interference with the cell's cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of tubulin polymerization by substituted indoles.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[10][11][12][13] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to suppress this pathway.

Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.

Antiviral Applications of Substituted Indoles

The structural diversity of substituted indoles has been leveraged to develop potent antiviral agents targeting various stages of the viral life cycle.[14][15][16][17]

Quantitative Antiviral Activity

The antiviral efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral replication.

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |

| Indole Acrylamide | Compound 18 (N-benzoyl analog) | HCV | 1.16 | [15] |

| Indole Acrylamide | Compound 17 (sulfonyl analog) | HCV | 1.56 | [15] |

| Tetrahydroindole | Compound 3 (phenyl- and benzyl-substituted) | HCV (gt 1b) | 7.9 | [17] |

| Tetrahydroindole | Compound 3 (phenyl- and benzyl-substituted) | HCV (gt 2a) | 2.6 | [17] |

| Indole-based HCV NS5B Inhibitor | Compound 12 | HCV (gt 1a) | 0.043 | [17] |

| Indole-based HCV NS5B Inhibitor | Compound 12 | HCV (gt 1b) | 0.017 | [17] |

| Indole Alkaloid Derivative | Compound 22 | DENV (clinical isolates) | 0.6 - 1.9 | [18] |

| Indole Chloropyridinyl Ester | Compound 1 | SARS-CoV-2 | 2.8 | [17] |

Antimicrobial Applications of Substituted Indoles

Substituted indoles exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-Thiadiazole | Compound 2c | Bacillus subtilis | 3.125 | [19] |

| Indole-Triazole | Compound 3c | Bacillus subtilis | 3.125 | [19] |

| Multi-halogenated Indole | 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [20] |

| Multi-halogenated Indole | 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [20] |

| Indole Derivative | Compound 3a | Candida krusei | 25 | [21] |

Anti-inflammatory Applications of Substituted Indoles

The anti-inflammatory properties of substituted indoles are well-documented, with many derivatives targeting key enzymes and pathways involved in the inflammatory response.[22][23][24]

Quantitative Anti-inflammatory Activity

The inhibitory activity of indole derivatives against cyclooxygenase (COX) enzymes is a common measure of their anti-inflammatory potential.

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Indole-2-one Derivative | Compound 4e | COX-2 | 2.35 | [25] |

| Indole-2-one Derivative | Compound 9h | COX-2 | 2.422 | [25] |

| Indole-2-one Derivative | Compound 9i | COX-2 | 3.34 | [25] |

| N-1 and C-3 Substituted Indole | Compound 27 | COX-2 | 0.32 | [22] |

| Indole Derivative | Compound 26 | COX-2 (human cells) | 0.009 | [22] |

Central Nervous System (CNS) Applications of Substituted Indoles

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a valuable scaffold for the design of CNS-active agents.[26][27][28][29][30]

Quantitative CNS Receptor Binding Affinity

The binding affinity of indole derivatives to specific CNS receptors is typically measured by the inhibition constant (Ki).

| Compound Class | Specific Derivative | Receptor | Ki (nM) | Reference |

| 1,3,5-Triazine-methylpiperazine Indole | Compound 4 | 5-HT6 | 11 | [29] |

| Marine Indole Alkaloid | 5-bromo-N,N-dimethyltryptamine | 5-HT1A | High Affinity | [27] |

| Marine Indole Alkaloid | 5-bromo-N,N-dimethyltryptamine | 5-HT1B/1D | High Affinity | [27] |

| Marine Indole Alkaloid | 5-bromo-N,N-dimethyltryptamine | 5-HT2B | High Affinity | [27] |

| Marine Indole Alkaloid | 5-bromo-N,N-dimethyltryptamine | 5-HT6 | High Affinity | [27] |

| Marine Indole Alkaloid | 5-bromo-N,N-dimethyltryptamine | 5-HT7 | High Affinity | [27] |

Serotonin Receptor Signaling

Substituted indoles can act as either agonists or antagonists at various serotonin (5-HT) receptors, thereby modulating downstream signaling cascades.[31][32][33][34]

Caption: Modulation of serotonin receptor signaling by substituted indoles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of medicinal chemistry research. The following sections provide methodologies for key experiments cited in the evaluation of substituted indoles.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][35][36][37][38]

Materials:

-

Substituted phenylhydrazine hydrochloride (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Glacial acetic acid or other suitable acid catalyst (e.g., ZnCl2, polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Sodium hydroxide or sodium bicarbonate solution for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

-

Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for the required time (can range from minutes to several hours), monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base.

-

Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted indole.

Biological Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Biological Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[24][39][40]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Substituted indole compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test groups (different doses of the substituted indole).

-

Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups of animals, typically via oral gavage, 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Experimental and Drug Discovery Workflow

The discovery and development of new indole-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A generalized workflow for the discovery and development of indole-based drugs.

Conclusion

Substituted indoles represent a remarkably versatile and enduring scaffold in the pursuit of novel therapeutic agents. Their diverse biological activities, spanning from anticancer and antiviral to anti-inflammatory and CNS modulation, underscore their significance in drug discovery. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly pave the way for the development of next-generation indole-based medicines with enhanced efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]